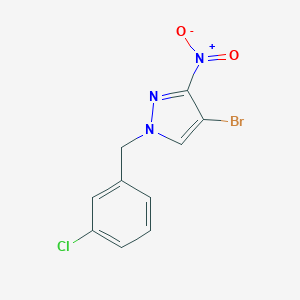![molecular formula C15H20ClN3O2S B250660 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea, also known as CIU or CIU-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. CIU-1 is a small molecule inhibitor that targets the enzyme PRL-3, which is overexpressed in various types of cancer cells.
Mecanismo De Acción
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 inhibits the activity of PRL-3 by binding to the active site of the enzyme. PRL-3 is a phosphatase that regulates the phosphorylation state of various proteins involved in cancer cell growth and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 binds to the active site of PRL-3 and prevents it from dephosphorylating its target proteins. This leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has been shown to have biochemical and physiological effects in cancer cells. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 inhibits the activity of PRL-3, which can lead to the inhibition of cancer cell growth and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has also been shown to induce apoptosis in cancer cells. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has been shown to inhibit the formation of osteoclasts, which are cells that break down bone tissue. This suggests that N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 may have potential applications in the treatment of osteoporosis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 is that it is a small molecule inhibitor that can be easily synthesized in the lab. This makes it a useful tool for studying the role of PRL-3 in cancer cell growth and metastasis. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 is that it may have off-target effects on other enzymes that are structurally similar to PRL-3. This can lead to false positives in lab experiments.
Direcciones Futuras
There are several future directions for N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 research. One direction is to develop more potent and selective inhibitors of PRL-3. This can lead to the development of more effective cancer therapies. Another direction is to study the role of PRL-3 in other diseases, such as osteoporosis and arthritis. This can lead to the development of new treatments for these diseases. Finally, the use of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 in combination with other cancer therapies should be explored to determine if it can enhance their efficacy.
Métodos De Síntesis
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method was first reported by Zhang et al. in 2006. The first step involves the reaction of 3-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. The second step involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with isobutyryl isothiocyanate to form N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea (N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1).
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has been shown to have potential applications in cancer research. The enzyme PRL-3 is overexpressed in various types of cancer cells, including breast, colon, lung, and liver cancer. PRL-3 has been implicated in cancer cell proliferation, migration, invasion, and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 inhibits the activity of PRL-3, which can lead to the inhibition of cancer cell growth and metastasis. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has also been shown to have potential applications in other diseases, such as osteoporosis and arthritis.
Propiedades
Fórmula molecular |
C15H20ClN3O2S |
|---|---|
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10(2)14(20)18-15(22)17-11-3-4-13(12(16)9-11)19-5-7-21-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,20,22) |
Clave InChI |
NEMKEBBVTCUHPA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
SMILES canónico |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)




![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
